

Utilizing Repibresib to Study BET Protein Function in Dermatology: Application Notes and Protocols

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Compound of Interest

Compound Name: *Repibresib*

Cat. No.: *B15570872*

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Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine residues on histones and transcription factors, they orchestrate the expression of genes involved in cell proliferation, differentiation, and inflammation. In dermatology, dysregulation of BET protein function has been implicated in the pathogenesis of several inflammatory and pigmentary skin disorders, including psoriasis and vitiligo.

Repibresib (formerly VYN201) is a potent, locally administered, small-molecule pan-BET inhibitor. Its design as a "soft" drug aims to maximize therapeutic effects within the skin while minimizing systemic exposure. This makes it a valuable tool for investigating the specific roles of BET proteins in cutaneous biology and pathology. These application notes provide an overview of **Repibresib**, summarize key preclinical and clinical findings, and offer detailed protocols for its use in dermatological research.

Data Presentation

Preclinical Efficacy of BET Inhibitors

Compound	Model System	Key Findings	Reference
Repibresib	Preclinical vitiligo models	Reduced inflammatory biomarkers (MMP-9, E-cadherin), inhibited CD8+ T-cell expansion, and showed re-pigmentation effects.	[1]
JQ1	Imiquimod-induced psoriasis mouse model	Relieved skin injury, suppressed inflammation, and promoted keratinocyte apoptosis.	[2]
JQ1	TNF- α /IL-17A induced HaCaT cells	Suppressed viability and inflammation, and promoted apoptosis of keratinocytes.	[2]
JQ1	Melb-a melanoblasts	Inhibited melanogenesis and proliferation.	[3][4]

Clinical Trial Data: Repibresib in Nonsegmental Vitiligo (Phase 2b Topline Results)

A randomized, double-blind, vehicle-controlled Phase 2b trial evaluated the efficacy and safety of once-daily **Repibresib** gel at 1%, 2%, and 3% concentrations for 24 weeks. The trial did not meet its primary endpoint of a $\geq 50\%$ improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) compared to vehicle.[5][6]

Endpoint	Repibresib 3%	Vehicle
F-VASI50 Responder Rate	19.5%	23.4%
Percent Change from Baseline in F-VASI	-43.6%	-25.6%
Percent Change from Baseline in T-VASI	-28.3%	-16.2%

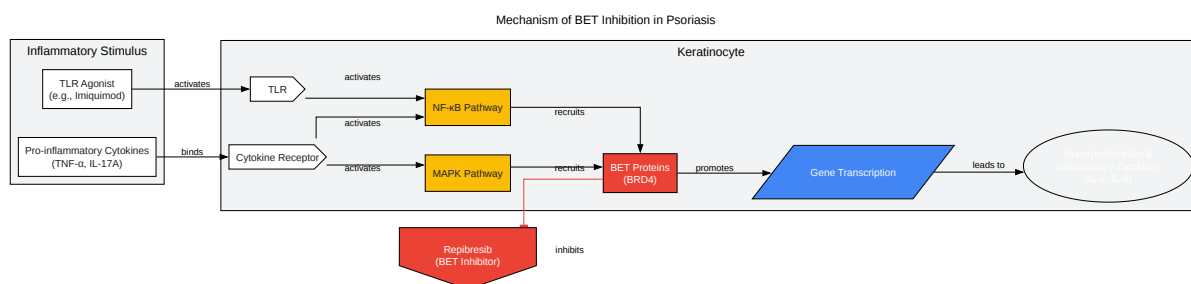
Safety and Tolerability:

Adverse Event	Repibresib (All Doses)	Vehicle
Treatment-Emergent AEs	Higher rate than vehicle	
Most Common AE (>5%)	Cutaneous in nature	
Application Site Pain (3% dose)	14%	3.8%
Discontinuation due to AEs	8 subjects	0 subjects

Signaling Pathways and Experimental Workflows

BET Protein Inhibition in Psoriasis Pathogenesis

BET proteins, particularly BRD4, play a significant role in the inflammatory cascade of psoriasis. They are involved in the transcription of pro-inflammatory cytokines and contribute to keratinocyte hyperproliferation. The diagram below illustrates the proposed mechanism of action for BET inhibitors in psoriasis.

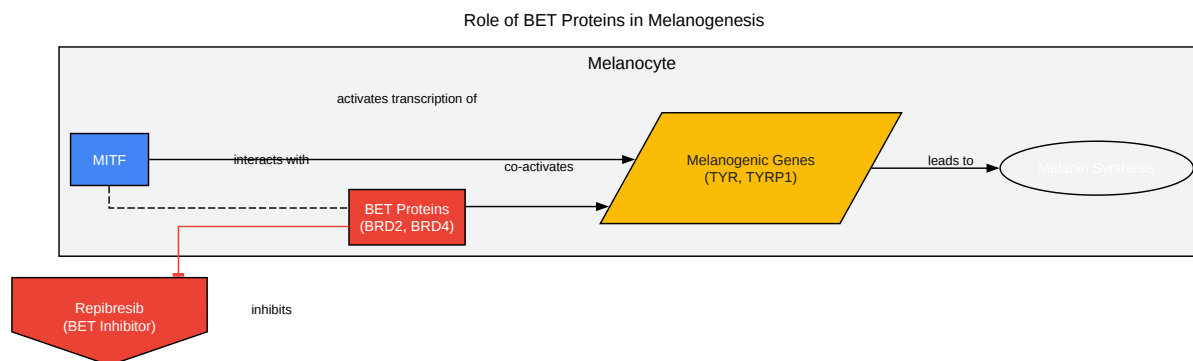


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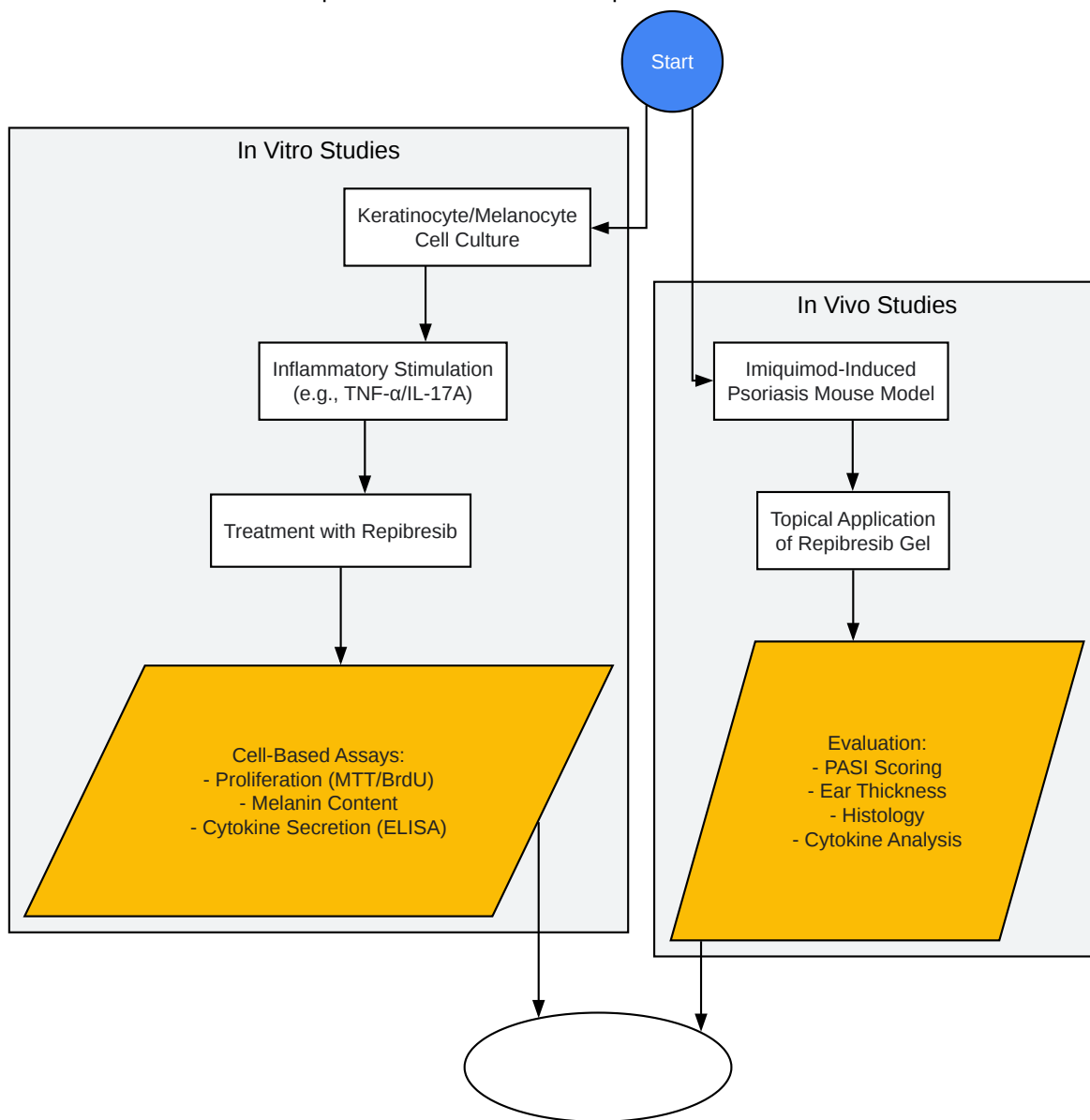
Caption: Mechanism of BET Inhibition in Psoriasis.

BET Protein Function in Melanogenesis

In melanocytes, BET proteins are coactivators of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis. Inhibition of BET proteins can thus modulate melanin production.



Experimental Workflow for Repibresib Evaluation

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